molecular formula C19H21ClN4O6S2 B4321918 (4-{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}-3-NITROPHENYL)(MORPHOLINO)METHANONE

(4-{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}-3-NITROPHENYL)(MORPHOLINO)METHANONE

Cat. No.: B4321918
M. Wt: 501.0 g/mol
InChI Key: JXMKLGNAHOSHNB-UHFFFAOYSA-N
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Description

(4-{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}-3-NITROPHENYL)(MORPHOLINO)METHANONE is a complex organic compound that features a combination of morpholine, piperazine, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}-3-NITROPHENYL)(MORPHOLINO)METHANONE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the piperazine intermediate: This step involves the reaction of 5-chloro-2-thiophenesulfonyl chloride with piperazine under basic conditions to form the piperazine intermediate.

    Nitration of benzoyl chloride: The benzoyl chloride is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Coupling reaction: The nitrated benzoyl chloride is then coupled with the piperazine intermediate in the presence of a base to form the final product.

    Morpholine addition: Finally, morpholine is added to the reaction mixture to complete the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(4-{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}-3-NITROPHENYL)(MORPHOLINO)METHANONE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

(4-{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}-3-NITROPHENYL)(MORPHOLINO)METHANONE has several applications in scientific research:

    Medicinal Chemistry: It is used as a lead compound in the development of new pharmaceuticals, particularly those targeting central nervous system disorders.

    Biological Studies: The compound is studied for its potential interactions with various biological targets, including receptors and enzymes.

    Industrial Applications:

Mechanism of Action

The mechanism of action of (4-{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}-3-NITROPHENYL)(MORPHOLINO)METHANONE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine: This compound shares the thiophene and piperazine moieties but differs in the presence of a thiazole ring instead of a morpholine ring.

    4-(4-chlorothiophen-2-yl)-5-(4-methylpiperazin-1-yl)thiazol-2-amine: Similar to the above compound but with a methyl group on the piperazine ring.

Uniqueness

(4-{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}-3-NITROPHENYL)(MORPHOLINO)METHANONE is unique due to its combination of a morpholine ring with a nitrobenzoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[4-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-3-nitrophenyl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O6S2/c20-17-3-4-18(31-17)32(28,29)23-7-5-21(6-8-23)15-2-1-14(13-16(15)24(26)27)19(25)22-9-11-30-12-10-22/h1-4,13H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMKLGNAHOSHNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)C(=O)N3CCOCC3)[N+](=O)[O-])S(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}-3-NITROPHENYL)(MORPHOLINO)METHANONE
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(4-{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}-3-NITROPHENYL)(MORPHOLINO)METHANONE
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(4-{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}-3-NITROPHENYL)(MORPHOLINO)METHANONE
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(4-{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}-3-NITROPHENYL)(MORPHOLINO)METHANONE
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(4-{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}-3-NITROPHENYL)(MORPHOLINO)METHANONE

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